(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a dimethylamino group, and a formamido group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring and the formamido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes may include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Formamido Group: This step may involve the reaction of an amine with a formylating agent.
Coupling Reactions: The final step often involves coupling the furan ring with the formamido group using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The formamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-3-(dimethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-13(9-7-12)16(20)18-15(17(21)19(2)3)11-14-5-4-10-22-14/h4-11H,1-3H3,(H,18,20)/b15-11+ |
InChI Key |
RMGDTJOTZPKILT-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N(C)C |
Origin of Product |
United States |
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